molecular formula C18H14N6OS B10923624 1-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B10923624
M. Wt: 362.4 g/mol
InChI Key: TXHNEKSRBIIGGP-UHFFFAOYSA-N
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Description

1-[(Imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various scientific fields. This compound contains multiple fused ring systems, including imidazo[1,2-a]pyridine, triazolo[4,3-a]quinazoline, and a sulfanyl group, making it a versatile scaffold for chemical modifications and biological studies.

Preparation Methods

The synthesis of 1-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: The formation of the triazoloquinazoline core can be achieved through cyclization reactions involving appropriate precursors.

    Sulfur Introduction: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions with suitable catalysts.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-[(Imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imidazo[1,2-a]pyridine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(Imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has a wide range of scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition, receptor binding, and as a probe for biological pathways.

    Industry: The compound’s unique structural features make it useful in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

1-[(Imidazo[1,2-a]pyridin-2-ylmethyl)sulfanyl]-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their additional functional groups and ring systems.

    Triazoloquinazoline Derivatives: Compounds with variations in the triazoloquinazoline core, leading to different biological activities and chemical properties.

    Sulfanyl-Substituted Heterocycles: These compounds contain the sulfanyl group but may have different ring systems or substituents.

The uniqueness of this compound lies in its combination of multiple fused ring systems and functional groups, providing a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C18H14N6OS

Molecular Weight

362.4 g/mol

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C18H14N6OS/c1-22-16(25)13-6-2-3-7-14(13)24-17(22)20-21-18(24)26-11-12-10-23-9-5-4-8-15(23)19-12/h2-10H,11H2,1H3

InChI Key

TXHNEKSRBIIGGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CN5C=CC=CC5=N4

Origin of Product

United States

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